molecular formula C18H17BrFNO B1325535 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-55-1

4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325535
M. Wt: 362.2 g/mol
InChI Key: RXQPDCXZQPJJDI-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is a complex chemical compound used in scientific research. Its IUPAC name is (4-bromo-3-fluorophenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is C18H17BrFNO . It has an average mass of 362.236 Da and a monoisotopic mass of 361.047760 Da . The molecule contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 1 five-membered ring and 2 six-membered rings .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of symmetrical pyridines from 4-fluoro phenacyl pyridinium bromide, a related compound, demonstrates the potential chemical transformations that can be applied to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone. This process involves reactions with substituted benzlideneacetophenones under specific conditions, showcasing the versatility of halogenated benzophenones in synthetic chemistry (A. K. Agarwal, 2012).

Investigation in Biological Systems

  • The study of halogenated biphenyls, which are structurally related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, reveals their effect on microsomal drug-metabolizing enzymes. These compounds demonstrate the potential biological interactions and transformations that halogenated benzophenones can undergo (S. Bandiera et al., 1982).

Photoluminescence Properties

  • Research into 1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound similar to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, indicates the potential for such compounds to exhibit unique photoluminescence properties, which could be relevant for applications in material science and optical technologies (Liang Zuo-qi, 2015).

Chemical Reactions and Mechanisms

  • The use of related halogenated benzophenones in Grignard reactions demonstrates the chemical reactivity and potential applications of 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone in organic synthesis and educational settings (S. Hein et al., 2015).

Comparative Imaging in Medical Research

  • The synthesis of benzophenone-based labeling compounds for use in comparative imaging studies, including positron emission tomography (PET) and single-photon computed tomography (SPECT), highlights the potential of halogenated benzophenones in medical imaging and diagnostics (Zizhong Li et al., 2003).

Environmental Impact and Transformation

  • The formation of brominated products from benzophenone-4 chlorination in the presence of bromide ions, closely related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, provides insights into the environmental fate and transformation of such compounds (Ming Xiao et al., 2014).

Safety And Hazards

While specific safety and hazard information for 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is not available, general precautions should be taken while handling it. This includes avoiding skin and eye contact, and keeping it away from heat and ignition sources .

Future Directions

4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is offered for experimental and research use . Its diverse properties make it valuable for various applications, including drug development and materials science. Future research could explore these potential applications further.

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQPDCXZQPJJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642752
Record name (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-55-1
Record name (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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